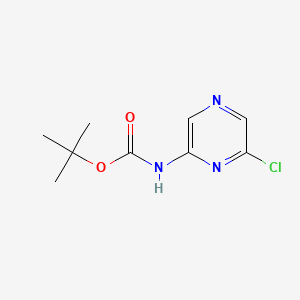

Tert-butyl (6-chloropyrazin-2-YL)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(6-chloropyrazin-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O2/c1-9(2,3)15-8(14)13-7-5-11-4-6(10)12-7/h4-5H,1-3H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFNQQJOHQAKFCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=CC(=N1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30457285 | |

| Record name | tert-Butyl (6-chloropyrazin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

652153-48-5 | |

| Record name | tert-Butyl (6-chloropyrazin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Spectrometric Elucidation of Tert Butyl 6 Chloropyrazin 2 Yl Carbamate Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, a complete structural map of tert-butyl (6-chloropyrazin-2-YL)carbamate can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the tert-butyl group and the pyrazine (B50134) ring. The tert-butyl group, containing nine equivalent protons, will produce a sharp, singlet peak with a large integration value, typically appearing in the upfield region around 1.5 ppm due to the shielding effect of the sp³-hybridized carbon atoms.

The pyrazine ring possesses two aromatic protons in different chemical environments. These will appear as two distinct signals in the downfield region, characteristic of protons attached to an electron-deficient aromatic system. The chemical shifts of these protons are influenced by the electronegative nitrogen atoms and the chlorine substituent. One proton is adjacent to a nitrogen atom and a carbon bearing the carbamate (B1207046) group, while the other is situated between a nitrogen atom and the chlorine-bearing carbon. This difference in electronic environment will result in separate chemical shifts and potentially observable coupling between them. A broad singlet corresponding to the N-H proton of the carbamate group is also anticipated, with its chemical shift being solvent-dependent.

Interactive Data Table: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | Singlet | 1H | Pyrazine-H |

| ~8.2 | Singlet | 1H | Pyrazine-H |

| ~7.9 | Broad Singlet | 1H | NH |

| ~1.5 | Singlet | 9H | C(CH₃)₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, nine distinct carbon signals are expected. The tert-butyl group will show two signals: one for the quaternary carbon and another for the three equivalent methyl carbons. The carbamate carbonyl carbon will appear as a single peak in the downfield region, typically around 150-155 ppm.

The four carbons of the chloropyrazine ring will each produce a unique signal. The carbon atoms directly bonded to the electronegative nitrogen and chlorine atoms will be significantly deshielded and appear at lower field. The chemical shifts of these aromatic carbons provide critical information for confirming the substitution pattern on the pyrazine ring.

Interactive Data Table: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~152 | C=O (Carbamate) |

| ~150 | Pyrazine-C (C-Cl) |

| ~148 | Pyrazine-C (C-NH) |

| ~142 | Pyrazine-C |

| ~135 | Pyrazine-C |

| ~82 | C (CH₃)₃ |

| ~28 | C(C H₃)₃ |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Confirmation

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. While the pyrazine protons might show a weak cross-peak if they are coupled, the primary use of COSY in this case would be to confirm the absence of coupling for the singlet signals of the tert-butyl and pyrazine protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the pyrazine ring and the tert-butyl group to their respective carbon signals.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. It also provides valuable information about the molecule's structure through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that typically results in the observation of the protonated molecule, [M+H]⁺. For this compound (C₉H₁₂ClN₃O₂), the expected exact mass of the [M+H]⁺ ion would be calculated with high precision. The presence of a chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak.

Interactive Data Table: Predicted ESI-MS Adducts

| Adduct | Calculated m/z |

| [M+H]⁺ | ~230.0691 |

| [M+Na]⁺ | ~252.0510 |

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a higher-energy ionization method that causes extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint and can be used to deduce the structure of the compound. A common fragmentation pathway for Boc-protected amines involves the loss of the tert-butyl group as a stable carbocation (m/z 57) or the loss of isobutylene (B52900) (56 Da). chemicalforums.com Another characteristic fragmentation would be the cleavage of the C-O bond of the carbamate. The pyrazine ring itself can also undergo fragmentation, although its aromatic nature provides some stability. researchgate.net Analysis of these fragment ions allows for the reconstruction of the molecular structure.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the structure of ions by fragmenting them in the gas phase and analyzing the resulting fragment ions. For this compound, MS/MS studies provide valuable information about its connectivity and the stability of its constituent parts.

The fragmentation of protonated carbamates, particularly those with a tert-butyl group (t-BOC), follows well-established pathways. A principal dissociation route involves the concerted elimination of isobutylene (C4H8) and carbon dioxide (CO2), resulting in a neutral loss of 100 Da. nih.gov This process is initiated by the protonation of the carbamate functionality. nih.gov

While specific experimental MS/MS fragmentation data for this compound is not widely published, theoretical predictions of its collision cross section (CCS) for various adducts have been calculated. The CCS is a measure of an ion's size and shape in the gas phase and is an important parameter in ion mobility-mass spectrometry.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 230.06908 | 148.8 |

| [M+Na]+ | 252.05102 | 157.6 |

| [M-H]- | 228.05452 | 150.1 |

| [M+NH4]+ | 247.09562 | 165.1 |

| [M+K]+ | 268.02496 | 154.8 |

| [M+H-H2O]+ | 212.05906 | 142.2 |

| [M+HCOO]- | 274.06000 | 165.3 |

| [M+CH3COO]- | 288.07565 | 188.8 |

| [M+Na-2H]- | 250.03647 | 155.8 |

| [M]+ | 229.06125 | 152.0 |

| [M]- | 229.06235 | 152.0 |

This data is based on computational predictions and provides a theoretical basis for identifying the compound in complex mixtures using ion mobility-mass spectrometry.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific bond stretches, bends, and other molecular vibrations. These spectra serve as a molecular fingerprint, allowing for the identification of functional groups.

For this compound, characteristic IR absorption bands are expected for the carbamate and chloropyrazine moieties. General literature suggests key peaks for the tert-butyl carbamate group.

Table 2: Key Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

| ~3400-3200 | N-H Stretch | Carbamate | General |

| ~2970 | C-H Stretch | tert-Butyl | General |

| ~1700 | C=O Stretch | Carbamate | |

| ~1250 | C-O-C Stretch | Carbamate | |

| ~1160 | C-N Stretch | Carbamate | General |

| ~850-800 | C-Cl Stretch | Chloropyrazine | General |

Note: The exact positions of these bands can be influenced by the molecular environment and physical state of the sample. The values presented are approximate and based on general spectroscopic principles and limited available data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

The primary chromophore in this compound is the chloropyrazine ring. The electronic transitions are typically of the π → π* and n → π* type. The exact λmax values and molar absorptivities are dependent on the solvent used.

Specific experimental UV-Vis spectral data for this compound is not widely documented. For comparison, studies on other chloropyrazine derivatives often show absorption maxima in the range of 250-350 nm. researchgate.net Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict the electronic absorption spectra. researchgate.net

X-ray Crystallography for Definitive Solid-State Structure Determination (where available in literature)

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and intermolecular interactions.

While the use of single-crystal X-ray diffraction has been suggested for the structural characterization of this compound, to date, no publicly accessible crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, has been published in the Cambridge Crystallographic Data Centre (CCDC) or other scientific literature. Therefore, a definitive solid-state structure determined by this method is not currently available.

Computational Chemistry and Theoretical Investigations of Tert Butyl 6 Chloropyrazin 2 Yl Carbamate

Quantum Chemical Calculations for Electronic Structure and Frontier Molecular Orbitals

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of a molecule. These calculations provide a detailed picture of the electron distribution and the energies of the molecular orbitals, which are crucial for understanding chemical reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity of a molecule. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For Tert-butyl (6-chloropyrazin-2-YL)carbamate, theoretical calculations, often performed using Density Functional Theory (DFT) methods, can predict the energies of these orbitals. The pyrazine (B50134) ring, being an electron-deficient system, significantly influences the electronic properties. The presence of the electron-withdrawing chlorine atom and the electron-donating carbamate (B1207046) group further modulates the energies of the frontier orbitals.

Computational studies on similar pyrazine derivatives have shown that the HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is concentrated on the electron-deficient pyrazine ring. mdpi.comresearchgate.netundip.ac.id In the case of this compound, the HOMO is expected to have significant contributions from the carbamate group, while the LUMO is likely to be centered on the chloropyrazine moiety. The calculated energy gap provides a quantitative measure of the molecule's kinetic stability and its propensity to undergo electronic transitions.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.58 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap | 5.33 |

Note: These values are representative and can vary depending on the level of theory and basis set used in the calculation.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. wolfram.com The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. Green areas represent neutral potential.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazine ring and the oxygen atom of the carbonyl group in the carbamate moiety, indicating their potential as sites for electrophilic interaction. researchgate.netresearchgate.net Conversely, the hydrogen atoms of the amino group and the region around the chlorine atom would exhibit positive potential, suggesting their susceptibility to nucleophilic attack. This visual representation of charge distribution is instrumental in understanding intermolecular interactions and predicting reaction pathways. dtic.mil

Density Functional Theory (DFT) Applications for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. ijournalse.orgijournalse.org It has proven to be a reliable and efficient approach for optimizing the geometry of molecules and predicting their spectroscopic properties.

Geometry optimization using DFT involves finding the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable conformation. nih.gov For this compound, DFT calculations can provide precise bond lengths, bond angles, and dihedral angles. These optimized structural parameters are crucial for understanding the molecule's three-dimensional shape and can be used as a starting point for more complex calculations.

Furthermore, DFT can be employed to predict various spectroscopic properties, such as infrared (IR) and Raman vibrational frequencies. mdpi.comchemrxiv.org By calculating the second derivatives of the energy with respect to the atomic coordinates, a theoretical vibrational spectrum can be generated. Comparing this theoretical spectrum with experimental data can help in the assignment of vibrational modes and confirm the molecular structure. DFT calculations on pyrazine-metal complexes have demonstrated the utility of this approach in understanding spectroscopic features. nih.gov

Table 2: Selected Predicted Vibrational Frequencies for this compound using DFT

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch (Carbamate) | 3450 |

| C=O Stretch (Carbamate) | 1720 |

| Pyrazine Ring Stretch | 1580 |

| C-Cl Stretch | 750 |

Note: These are representative frequencies and may differ from experimental values due to factors such as solvent effects and anharmonicity.

Conformational Analysis and Potential Energy Surfaces of the Compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The bulky tert-butyl group in this compound introduces significant steric hindrance, which can influence the molecule's preferred conformation. upenn.edunih.govlibretexts.org

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. nih.gov By calculating the energies of reactants, transition states, and products, the entire reaction pathway can be mapped out. This allows for a detailed understanding of the factors that control the reaction rate and selectivity.

For reactions involving this compound, such as nucleophilic aromatic substitution at the chlorinated position of the pyrazine ring, computational modeling can provide valuable insights. nih.gov DFT calculations can be used to locate the transition state structure and calculate the activation energy of the reaction. This information can help in predicting the feasibility of a reaction and in designing more efficient synthetic routes. The study of reaction mechanisms of pyrazine derivatives has been a subject of interest in various chemical contexts. tandfonline.com

Prediction of Reactivity and Selectivity in Chemical Transformations Involving the Compound

Computational chemistry can be used to predict the reactivity and selectivity of a molecule in various chemical transformations. Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, can provide a quantitative measure of a molecule's reactivity. irjweb.com

Table 3: Calculated Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| Chemical Hardness (η) | 2.665 |

| Chemical Potential (μ) | -3.915 |

| Electrophilicity Index (ω) | 2.873 |

Note: These values are calculated based on the representative HOMO and LUMO energies and provide a general indication of reactivity.

Local reactivity descriptors, such as the Fukui functions, can be used to predict the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. For this compound, these calculations can help predict whether a reaction is more likely to occur at the pyrazine ring, the carbamate group, or the tert-butyl group. For instance, in nucleophilic substitution reactions, the model can predict the most likely site of attack on the chloropyrazine ring. mdpi.comresearchgate.net This predictive capability is invaluable for guiding synthetic efforts and for understanding the outcomes of chemical reactions.

Chemical Reactivity and Derivatization Strategies of Tert Butyl 6 Chloropyrazin 2 Yl Carbamate

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Chloropyrazine Moiety

The electron-withdrawing nature of the two nitrogen atoms in the pyrazine (B50134) ring, coupled with the inductive effect of the chlorine atom, makes the 6-position of the pyrazine core susceptible to nucleophilic aromatic substitution (SNAr). This reaction provides a powerful tool for introducing a variety of functional groups at this position.

Investigation of Nucleophile Scope and Selectivity

A range of nucleophiles can be employed to displace the chlorine atom on the pyrazine ring. The reaction typically proceeds under basic conditions to facilitate the nucleophilic attack.

Amines as Nucleophiles: Primary and secondary amines readily react with tert-butyl (6-chloropyrazin-2-yl)carbamate to furnish the corresponding 6-aminopyrazine derivatives. These reactions are often carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or in an alcohol, sometimes with the aid of a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate. The resulting products are valuable intermediates for the synthesis of various biologically active molecules.

Thiols as Nucleophiles: Thiolates, generated in situ from thiols and a base, are also effective nucleophiles for the SNAr reaction. This allows for the introduction of a sulfur linkage to the pyrazine ring, leading to the formation of 6-(thioether)pyrazine derivatives.

Alcohols as Nucleophiles: While less common, alkoxides can also displace the chlorine atom to form the corresponding 6-alkoxypyrazine derivatives. These reactions may require more forcing conditions compared to amination or thiolation due to the lower nucleophilicity of alcohols.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagents and Conditions | Product | Reference |

| Propylamine | K2CO3, DMF, 80 °C | tert-Butyl (6-(propylamino)pyrazin-2-yl)carbamate | |

| Morpholine | DIPEA, EtOH, reflux | tert-Butyl (6-morpholinopyrazin-2-yl)carbamate | |

| Sodium thiophenoxide | DMF, rt | tert-Butyl (6-(phenylthio)pyrazin-2-yl)carbamate | |

| Sodium methoxide | MeOH, reflux | tert-Butyl (6-methoxypyrazin-2-yl)carbamate |

(Note: The data in this table is representative and may not be exhaustive. Specific reaction yields and times can vary based on the substrate and reaction conditions.)

Ligand-Promoted SNAr Reactions

While many SNAr reactions on this scaffold proceed without the need for a metal catalyst, the use of ligands, particularly in copper- or palladium-catalyzed processes, can significantly enhance the reaction scope and efficiency, especially for less reactive nucleophiles. However, specific examples of ligand-promoted SNAr reactions starting directly from this compound are not extensively reported in the literature. The focus has been more on direct SNAr or cross-coupling reactions for this particular substrate.

Functional Group Transformations Involving the Carbamate (B1207046) Group

The N-Boc protecting group plays a crucial role in the synthetic utility of this compound, allowing for the modulation of the amine's reactivity. Its removal and subsequent derivatization are key steps in many synthetic pathways.

Deprotection Strategies for the N-Boc Group

The tert-butyloxycarbonyl (Boc) group is known for its stability under a wide range of conditions, yet it can be readily cleaved under acidic conditions.

Acidic Deprotection: The most common method for the deprotection of the Boc group is treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. The reaction proceeds via the formation of a transient tert-butyl cation and carbamic acid, which readily decarboxylates to yield the free amine, 2-amino-6-chloropyrazine (B134898).

Alternative Deprotection Methods: For substrates that are sensitive to strong acids, alternative deprotection methods can be employed. These include the use of Lewis acids such as zinc bromide in dichloromethane, or thermal deprotection.

Table 2: Deprotection of the N-Boc Group

| Reagents and Conditions | Product | Reference |

| TFA, DCM, rt | 2-Amino-6-chloropyrazine | |

| 4M HCl in Dioxane, rt | 2-Amino-6-chloropyrazine hydrochloride | |

| ZnBr2, DCM, rt | 2-Amino-6-chloropyrazine |

(Note: The choice of deprotection agent can influence the final salt form of the product.)

Derivatization of the Amino Moiety

Once deprotected, the resulting 2-amino-6-chloropyrazine is a versatile intermediate for further functionalization. The amino group can undergo a variety of reactions, including acylation, alkylation, and participation in the formation of heterocyclic rings.

Acylation: The amino group can be readily acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This is a common strategy to introduce diverse side chains.

Urea and Carbamate Formation: Reaction with isocyanates or chloroformates leads to the formation of ureas and carbamates, respectively, further expanding the molecular diversity.

Cross-Coupling Reactions Utilizing the Pyrazine-Bound Chlorine Atom

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, and the chlorine atom on the pyrazine ring of this compound serves as a handle for such transformations. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyrazine with a boronic acid or its ester in the presence of a palladium catalyst and a base. It is a powerful method for the formation of biaryl structures.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the coupling of the chloropyrazine with a wide range of amines, including primary and secondary amines, as well as amides and carbamates. It offers a complementary approach to the classical SNAr for the formation of C-N bonds.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the chloropyrazine and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is instrumental in the synthesis of aryl alkynes.

Table 3: Examples of Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner | Catalyst/Ligand | Base | Product | Reference |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | tert-Butyl (6-phenylpyrazin-2-yl)carbamate | |

| Buchwald-Hartwig | Aniline | Pd2(dba)3 / XPhos | NaOtBu | tert-Butyl (6-(phenylamino)pyrazin-2-yl)carbamate | |

| Sonogashira | Phenylacetylene | PdCl2(PPh3)2 / CuI | Et3N | tert-Butyl (6-(phenylethynyl)pyrazin-2-yl)carbamate |

(Note: The efficiency of these reactions is highly dependent on the specific catalyst system, ligands, base, and solvent employed.)

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium complex. libretexts.org For this compound, the chlorine atom at the C6 position serves as an excellent handle for such transformations. This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents onto the pyrazine core.

The reaction typically employs a palladium(0) catalyst, often generated in situ from a palladium(II) precatalyst, in the presence of a phosphine (B1218219) ligand and a base. The choice of ligand, base, and solvent system is critical for achieving high yields, especially with heteroaryl chlorides which can be challenging substrates. The reaction is valued for its mild conditions and the commercial availability and stability of many boronic acids and their esters. libretexts.org The general inertness of the Boc-protecting group under many Suzuki-Miyaura conditions allows for the selective functionalization at the C-Cl bond without disturbing the amine functionality. This strategy has been applied to various 2-chloropyrazine (B57796) systems to build complex molecular architectures. nih.gov

Key Research Findings:

Catalyst Systems: Palladium sources like Pd(OAc)₂, Pd₂(dba)₃, or preformed complexes such as Pd(PPh₃)₄ are commonly used. Ligands play a crucial role, with sterically hindered, electron-rich phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) often providing superior results for coupling with less reactive aryl chlorides. researchgate.net

Base and Solvent: A variety of bases can be used, including inorganic carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides. The choice is often dictated by the substrate and catalyst system. Common solvents include toluene (B28343), dioxane, and DMF/water mixtures.

Substrate Scope: A wide array of aryl- and heteroarylboronic acids can be coupled at the C6 position. This allows for the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent motifs in pharmacologically active compounds. nih.govresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-Pyrazine Derivatives

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Product Type |

|---|---|---|---|---|---|

| Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2-3) | Toluene/H₂O | 80-110 | 6-Aryl-pyrazines |

| Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ (2) | Dioxane | 100 | 6-Heteroaryl-pyrazines |

| NiCl₂(dppf) (10) | - | K₃PO₄ (3) | Dioxane | 80 | 6-Aryl-pyrazines |

This table presents typical conditions reported for Suzuki-Miyaura reactions on analogous chloropyrazine systems.

Sonogashira Coupling Reactions

The Sonogashira coupling reaction is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org Catalyzed by a combination of palladium and a copper(I) salt, this reaction introduces an alkynyl moiety at the C6 position of the pyrazine ring of this compound. These resulting alkynyl-pyrazines are valuable intermediates, which can undergo further transformations such as cyclizations or serve as rigid linkers in larger molecules.

The reaction mechanism involves a palladium catalytic cycle for the activation of the C-Cl bond and a copper cycle to generate the reactive copper(I) acetylide. organic-chemistry.org The process is typically carried out under mild, basic conditions, often using an amine as both the base and, occasionally, the solvent. wikipedia.org In recent years, copper-free Sonogashira protocols have been developed to avoid issues associated with copper, such as alkyne homocoupling (Glaser coupling). nih.gov

Key Research Findings:

Catalyst Systems: The classic system involves a palladium source like Pd(PPh₃)₂Cl₂ or Pd(OAc)₂, a copper(I) co-catalyst (typically CuI), and a phosphine ligand. For copper-free variants, specialized palladium catalysts and ligands are employed under specific conditions. organic-chemistry.orgnih.gov

Reaction Conditions: The reaction is generally performed at room temperature to moderate heat. Amines like triethylamine (B128534) or diisopropylamine (B44863) are standard bases. wikipedia.org The use of tert-butyl isocyanide as a carbonyl source in a related transformation, the carbonylative Sonogashira coupling, allows for the synthesis of alkynyl imines from aryl halides. organic-chemistry.orgresearchgate.net

Applications: This coupling provides direct access to 2-amino-6-alkynyl-pyrazines (after deprotection). The resulting products are key precursors for synthesizing fused heterocycles and are used in materials science due to their rigid, linear structure. nih.gov

Table 2: Typical Conditions for Sonogashira Coupling of Chloro-Pyrazine Derivatives

| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Product Type |

|---|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ (2-5) | CuI (5-10) | Et₃N | THF/DMF | 25-60 | 6-(Alkynyl)pyrazines |

| Pd(OAc)₂ (2) | CuI (4) | i-Pr₂NH | Toluene | 50 | 6-(Arylalkynyl)pyrazines |

| [DTBNpP]Pd(crotyl)Cl (2.5) | None (Copper-free) | TMP | DMSO | 25 | 6-(Alkynyl)pyrazines |

This table summarizes common conditions for Sonogashira reactions on related chloro-heterocyclic substrates. TMP = 2,2,6,6-Tetramethylpiperidine.

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction is instrumental for derivatizing this compound at the C6 position by introducing a wide variety of primary or secondary amines. The resulting 2,6-diaminopyrazine derivatives are important scaffolds in medicinal chemistry.

The success of the Buchwald-Hartwig amination relies heavily on the choice of a suitable palladium catalyst and a sterically demanding, electron-rich phosphine ligand. wikipedia.org The reaction requires a strong, non-nucleophilic base to facilitate the deprotonation of the amine and the subsequent catalytic cycle. The Boc-protected amine at the C2 position is generally stable under these conditions, ensuring regioselective amination at the C6-Cl bond.

Key Research Findings:

Catalyst and Ligand Development: The evolution of this reaction has led to several generations of catalysts. Modern systems often use bulky biaryl phosphine ligands (e.g., RuPhos, BrettPhos) or ferrocenyl ligands (e.g., dppf) which promote efficient coupling for a broad scope of amines and aryl halides, including heteroaryl chlorides. wikipedia.orgnih.gov

Base and Solvent: Strong bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Non-polar aprotic solvents such as toluene or dioxane are typical. nih.gov

Substrate Scope: The reaction accommodates a vast range of amines, including primary and secondary alkylamines, anilines, and various N-heterocycles. This versatility allows for the synthesis of diverse 2-amino-6-(substituted-amino)pyrazine libraries. tandfonline.com

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Chloro-Pyrazine Derivatives

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Amine Substrate |

|---|---|---|---|---|---|

| Pd₂(dba)₃ (1-2) | BINAP (1.5-3) | NaOt-Bu (1.2-1.5) | Toluene | 80-110 | Anilines, sec-Alkylamines |

| Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (1.5) | Dioxane | 100 | Primary Amines |

| [Pd(allyl)Cl]₂ (1-2) | t-BuXPhos (2-4) | t-BuONa (1.4) | Toluene | 100 | N-Heterocycles |

This table shows typical conditions for Buchwald-Hartwig amination on analogous chloro-heterocyclic systems.

Selective Functionalization of the Pyrazine Ring

The structure of this compound allows for highly selective functionalization. The primary site of reactivity is the C6-Cl bond, which is readily activated for palladium-catalyzed cross-coupling reactions as described above. This chemoselectivity is a key feature of the molecule's utility.

Beyond direct substitution of the chlorine, a sequence of reactions can be employed to build molecular complexity. A typical strategy involves:

Cross-Coupling at C6: Performing a Suzuki, Sonogashira, or Buchwald-Hartwig reaction at the C6 position.

Deprotection of the Boc Group: Removal of the tert-butyloxycarbonyl (Boc) protecting group, typically under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane), to reveal the free amine at the C2 position.

Functionalization of the C2-Amine: The newly exposed primary amine can then be acylated, alkylated, or used in further coupling reactions to introduce a second point of diversity.

This stepwise approach provides orthogonal control over the functionalization of the C2 and C6 positions, making the scaffold ideal for creating libraries of disubstituted pyrazines with distinct functionalities at each site. nih.gov

Cycloaddition Reactions and Formation of Fused Heterocyclic Systems

Pyrazine and its derivatives can participate in cycloaddition reactions, acting as azadienes in inverse-electron-demand Diels-Alder reactions. mdpi.comrsc.org While the pyrazine ring itself is aromatic and thus relatively unreactive as a diene, specific substitution patterns or reaction conditions can promote cycloadditions, leading to the formation of fused heterocyclic systems.

For derivatives of this compound, cycloaddition reactions could potentially be explored after initial functionalization. For instance, an alkynyl group introduced via Sonogashira coupling can act as a dienophile in an intramolecular Diels-Alder reaction if a suitable diene is tethered to another part of the molecule. mdpi.com Alternatively, the pyrazine ring itself can react with highly reactive dienophiles like ynamines or strained alkenes, typically at elevated temperatures. nih.gov These reactions often proceed with subsequent elimination of a small molecule (e.g., HCN) to re-aromatize, yielding substituted pyridines or other fused systems. rsc.org

Synthesis of Complex Chemical Libraries from the Compound

The true power of this compound lies in its application as a versatile scaffold for the synthesis of complex chemical libraries. researchgate.netresearchgate.net The combination of a stable, Boc-protected amine and a reactive chlorine atom on a biologically relevant pyrazine core makes it an ideal starting point for diversity-oriented synthesis.

A general strategy for library generation involves a multi-step sequence:

Scaffold Preparation: Start with the core scaffold, this compound.

First Diversification Step (R¹): A parallel synthesis approach is used to introduce a diverse set of building blocks at the C6 position via Suzuki, Sonogashira, or Buchwald-Hartwig reactions. This creates a library of 6-substituted-2-(Boc-amino)pyrazines.

Deprotection: The Boc group is removed from the entire library of intermediates in a single step.

Second Diversification Step (R²): The resulting free amine at the C2 position is then reacted with another set of diverse building blocks, such as carboxylic acids (to form amides), isocyanates (to form ureas), or aldehydes (via reductive amination).

This plug-and-play approach allows for the rapid generation of thousands of unique, drug-like small molecules based on the 2,6-disubstituted pyrazine framework. nih.gov Such libraries are invaluable in high-throughput screening campaigns to identify novel hits for various biological targets. nih.gov The pyrazine scaffold itself is found in numerous bioactive compounds, further enhancing the potential of libraries derived from this starting material. tandfonline.comsemanticscholar.org

Table of Compounds

| Compound Name |

|---|

| This compound |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |

| (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (XPhos) |

| (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (SPhos) |

| 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) |

| 2-(Di-tert-butylphosphino)-2′,4′,6′-triisopropylbiphenyl (t-BuXPhos) |

| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) |

| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) |

| N-Heterocyclic carbene (NHC) |

| Copper(I) iodide (CuI) |

| Trifluoroacetic acid (TFA) |

| Sodium tert-butoxide (NaOt-Bu) |

| Lithium bis(trimethylsilyl)amide (LHMDS) |

| 2,2,6,6-Tetramethylpiperidine (TMP) |

| Diisopropylethylamine (DIPEA) |

| Potassium carbonate (K₂CO₃) |

| Cesium carbonate (Cs₂CO₃) |

| Potassium phosphate (B84403) (K₃PO₄) |

Tert Butyl 6 Chloropyrazin 2 Yl Carbamate As a Key Building Block in Advanced Organic Synthesis

Role in the Synthesis of Architecturally Complex Pyrazine-Containing Structures

The intrinsic reactivity of tert-butyl (6-chloropyrazin-2-YL)carbamate makes it an ideal starting point for the construction of elaborate pyrazine-containing molecules. The chlorine atom at the 6-position is susceptible to nucleophilic substitution and, more significantly, serves as a handle for transition-metal-catalyzed cross-coupling reactions. This enables the fusion or linkage of the pyrazine (B50134) core to other cyclic or acyclic fragments, leading to polycyclic and sterically congested systems.

For instance, Suzuki-Miyaura coupling reactions can be employed to forge carbon-carbon bonds, linking the pyrazine scaffold to various aryl or heteroaryl groups. nih.gov This methodology was instrumental in a concise total synthesis of Alocasin A, a pyrazine-linked bisindole alkaloid, which utilized a double Suzuki–Miyaura coupling on a related 2,5-dibromopyrazine (B1339098) core. nih.gov Similarly, the chloro-substituent on this compound can be displaced or coupled to build fused ring systems, such as the pyrrolo[2,3-b]pyrazine core found in kinase inhibitors like Upadacitinib. chemicalbook.com The synthesis of such fused heterocycles often involves an initial coupling or substitution at the chlorine site, followed by intramolecular cyclization after deprotection of the carbamate (B1207046).

The pyrazine ring itself can facilitate the substitution of attached groups, and the presence of halogens is a common strategy for preparing precursors for larger, more complex macrocycles like tetrapyrazinoporphyrazines. researchgate.net

| Starting Material Core | Reaction Type | Resulting Complex Structure Core | Reference |

|---|---|---|---|

| 6-Chloropyrazine | Suzuki-Miyaura Coupling | 6-Aryl-Pyrazine | nih.gov |

| 6-Chloropyrazine | Nucleophilic Aromatic Substitution / Cyclization | Pyrrolo[2,3-b]pyrazine | chemicalbook.com |

| Dihalogenated Pyrazine | Macrocyclization Precursor | Porphyrazine Analogs | researchgate.net |

Development of Novel Synthetic Methodologies Facilitated by the Compound's Structure

The structure of this compound is particularly amenable to the development of efficient and selective synthetic strategies. The key to its utility lies in the orthogonal nature of its two primary functional groups: the chloro substituent and the tert-butoxycarbonyl (Boc)-protected amine.

The chloro group is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig amination), which are typically performed under conditions that leave the robust Boc protecting group intact. nih.gov Conversely, the Boc group can be selectively and cleanly removed under acidic conditions to liberate the free amine without affecting the chloro-substituent. This orthogonality allows for a controlled, stepwise functionalization of the pyrazine ring. A synthetic route can be designed where a complex fragment is first introduced at the 6-position via a coupling reaction, followed by deprotection of the amine and subsequent elaboration at the 2-position (e.g., through acylation or alkylation). This predictable, two-vector reactivity is a significant methodological advantage, streamlining the synthesis of highly substituted pyrazine derivatives.

Applications in Diversity-Oriented Synthesis and Scaffold Elaboration

Diversity-oriented synthesis (DOS) aims to rapidly generate libraries of structurally diverse small molecules for high-throughput screening. This compound is an excellent scaffold for such endeavors due to its defined points of diversification. Chemists can leverage the two distinct reactive sites to introduce a wide variety of chemical functionalities.

A typical DOS strategy involving this compound would proceed as follows:

First Diversification Point: A parallel synthesis approach is used to react the chloro-position with a library of boronic acids via Suzuki coupling, creating an array of 6-aryl- or 6-heteroaryl-pyrazin-2-ylcarbamates.

Deprotection: The Boc group is removed from the entire library of compounds in a single step.

Second Diversification Point: The newly exposed amino group is then acylated using a library of diverse carboxylic acids, sulfonyl chlorides, or isocyanates.

This two-step diversification process allows for the exponential generation of unique products from a single, common intermediate, making it a powerful tool in drug discovery for exploring chemical space around the pyrazine core.

| Scaffold | Step 1: Reaction at C6-Cl | Step 2: Deprotection & Reaction at C2-NH₂ | Resulting Library |

|---|---|---|---|

| This compound | + Library of Boronic Acids (R¹-B(OH)₂) | + Library of Carboxylic Acids (R²-COOH) | N-(6-R¹-pyrazin-2-yl)-R²-carboxamides |

| + Library of Amines (R¹-NH₂) | + Library of Sulfonyl Chlorides (R²-SO₂Cl) | N-(6-R¹-amino-pyrazin-2-yl)-R²-sulfonamides |

Precursor for the Design and Synthesis of Advanced Ligands and Catalysts

The pyrazine nucleus, containing two nitrogen atoms in a 1,4-relationship, is a well-established motif in coordination chemistry, capable of acting as a ligand for various metal centers. nih.gov this compound serves as a precursor for more advanced ligands where the substitution pattern dictates the coordination properties and catalytic activity.

By elaborating the scaffold, bidentate or polydentate ligands can be synthesized. For example, substitution at the 6-position with a group containing another donor atom (e.g., a pyridine (B92270) via Suzuki coupling) can create a classic bidentate N,N-ligand framework after deprotection of the amine.

A prominent application in this area is the synthesis of kinase inhibitors. These molecules function as specialized ligands that bind to the active site of enzymes, inhibiting their catalytic function. The pyrrolo[2,3-b]pyrazine scaffold, derived from intermediates like this compound, is a core component of several potent Janus kinase (JAK) inhibitors. chemicalbook.com In this context, the pyrazine nitrogen atoms and adjacent functionalities are crucial for establishing the specific hydrogen bonds and other interactions within the ATP-binding pocket of the kinase.

Integration into Multi-component Reactions for Enhanced Synthetic Efficiency

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. encyclopedia.pub These reactions are prized for their atom economy, simplicity, and ability to rapidly build molecular complexity.

After deprotection of the Boc group, this compound yields 6-chloropyrazin-2-amine. This aminopyrazine derivative is an ideal substrate for several classes of MCRs. For example, it can serve as the nucleophilic amino-heterocycle component in the Groebke-Blackburn-Bienaymé (GBB) three-component reaction. rug.nl In a typical GBB reaction, an amino-heterocycle, an aldehyde, and an isocyanide react to form a fused imidazopyrazine derivative in a single step. This provides a highly convergent and efficient route to complex, drug-like scaffolds that would otherwise require lengthy, multi-step syntheses.

| MCR Type | Component 1 (from Precursor) | Component 2 | Component 3 | Potential Product Core |

|---|---|---|---|---|

| Groebke-Blackburn-Bienaymé (GBB-3CR) | 6-Chloropyrazin-2-amine | Aldehyde (R¹-CHO) | Isocyanide (R²-NC) | 6-Chloro-imidazo[1,2-a]pyrazine |

Conclusion and Future Research Perspectives on Tert Butyl 6 Chloropyrazin 2 Yl Carbamate

Summary of Current Research Contributions and Identified Knowledge Gaps

Current scientific literature and patent filings primarily recognize tert-butyl (6-chloropyrazin-2-YL)carbamate as a versatile building block. Its main contribution lies in its utility for introducing the 2-amino-6-chloropyrazine (B134898) moiety into more complex molecular architectures. The presence of the Boc protecting group is crucial, as it allows for selective reactions at other positions of the molecule before revealing the amine functionality under acidic conditions. This strategy is implicit in its use as a synthetic intermediate for pharmaceuticals and other functional molecules. nbinno.com

Despite its role as a useful synthetic tool, there is a significant lack of dedicated research on the compound itself. The primary knowledge gaps include:

Limited Physicochemical Data: Comprehensive data on its crystallographic structure, spectroscopic properties, and other fundamental physicochemical characteristics are not readily available in peer-reviewed literature.

Unexplored Biological Profile: There are no systematic studies on the intrinsic biological or pharmacological activities of this compound. The broad bioactivity of pyrazine (B50134) derivatives suggests this is a noteworthy omission. mdpi.comnih.govresearchgate.net

Narrowly Explored Reactivity: While its use as a synthetic precursor is established, a detailed investigation into its reactivity profile—exploring the limits and selectivity of reactions at its functional groups—is absent from the academic literature.

Unexplored Reactivity Profiles and Novel Synthetic Transformations

The structure of this compound presents multiple avenues for chemical modification, many of which remain unexplored.

Cross-Coupling Reactions: The chlorine atom on the electron-deficient pyrazine ring is an ideal handle for various transition-metal-catalyzed cross-coupling reactions. While such reactions are standard for chloropyrazines, a systematic study using this specific substrate is a clear area for future work. researchgate.nettandfonline.com Potential transformations include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or alkyl groups.

Buchwald-Hartwig Amination: Coupling with various amines to generate 2,6-diaminopyrazine derivatives.

Sonogashira Coupling: Reaction with terminal alkynes to create alkynylpyrazines.

Heck and Stille Couplings: For the introduction of alkenyl and stannyl groups, respectively.

Functionalization of the Carbamate (B1207046): The Boc-protected amine can be deprotected to yield 2-amino-6-chloropyrazine. thegoodscentscompany.com This primary amine can then undergo a wide range of reactions, such as acylation, alkylation, sulfonylation, or serve as a nucleophile in condensation reactions to form larger heterocyclic systems. Investigating the selective functionalization in the presence of the C-Cl bond is of significant interest.

C-H Functionalization: Modern synthetic methods, such as transition-metal-catalyzed C-H functionalization, have not been applied to this compound. mdpi.comnih.gov Exploring the direct coupling of C-H bonds at the C-3 or C-5 positions of the pyrazine ring could provide novel and efficient pathways to highly substituted pyrazine derivatives.

Potential for Methodological Advancements in Pyrazine-Carbamate Chemistry

Advancements in synthetic methodology could significantly enhance the utility of this compound.

Development of Orthogonal Strategies: Research into orthogonal protection and deprotection strategies would be highly valuable. This would involve examining the stability of the Boc group under various cross-coupling conditions and developing methods to selectively modify one functional group without affecting the other.

One-Pot and Tandem Reactions: Designing efficient one-pot or tandem reaction sequences that combine, for example, a Suzuki coupling at the C-6 position followed by deprotection and subsequent N-functionalization would represent a significant methodological advance, saving time and resources.

Flow Chemistry and Photoredox Catalysis: The application of flow chemistry could enable better control over reaction parameters for hazardous or fast reactions, potentially improving yields and safety. Similarly, photoredox catalysis could open up new reaction pathways for the functionalization of the pyrazine ring that are not accessible through traditional thermal methods.

Strategic Directions for Future Academic Research on the Compound and its Derivatives

Future research on this compound should be strategically directed towards leveraging its synthetic potential and exploring its latent functional properties.

Library Synthesis for Drug Discovery: A primary strategic direction is the use of this compound as a scaffold to generate diverse chemical libraries. By systematically applying the unexplored cross-coupling and functionalization reactions mentioned above, a large number of novel pyrazine derivatives can be synthesized.

Biological and Pharmacological Screening: These newly synthesized libraries should undergo comprehensive biological screening. Given the prevalence of the pyrazine core in anticancer, anti-inflammatory, and antibacterial agents, screening for these activities would be a logical starting point. mdpi.comnih.govnih.gov

Applications in Materials Science: Pyrazine-containing conjugated materials have shown promise in optoelectronic applications such as solar cells and light-emitting diodes. rsc.org Future work could focus on synthesizing novel polymers and small molecules derived from this compound and evaluating their photophysical and electronic properties.

Fundamental Physicochemical Characterization: To support all areas of future research, a foundational study detailing the compound's structural and electronic properties is essential. This includes X-ray crystallographic analysis, detailed NMR and mass spectrometric analysis, and computational studies to understand its molecular orbitals and reactivity.

Q & A

Q. What are the standard synthetic routes for tert-butyl (6-chloropyrazin-2-YL)carbamate, and how can reaction conditions be optimized?

The synthesis typically involves coupling tert-butyl carbamate with a chloropyrazine derivative (e.g., 6-chloropyrazin-2-amine) using a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in anhydrous solvents like THF or DMF. Reaction optimization includes controlling temperature (0–25°C), stoichiometric ratios (1:1.2 amine:carbamate precursor), and inert atmosphere to minimize hydrolysis. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield and purity .

Q. How is the molecular structure of this compound characterized experimentally?

Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or ORTEP-III provides precise bond lengths and angles. Complementary techniques include:

- NMR : H and C spectra to confirm substituent positions.

- HRMS : High-resolution mass spectrometry for molecular ion validation.

- FT-IR : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C-O-C carbamate) .

Q. What safety protocols are critical when handling this compound in the lab?

Key precautions:

- PPE : Nitrile gloves, lab coat, and chemical goggles (OSHA 29 CFR 1910.133 ).

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Q. How does the chloro-substituent on pyrazine influence the compound’s reactivity?

The electron-withdrawing chlorine at the 6-position activates the pyrazine ring for nucleophilic aromatic substitution (SNAr). For example, it can react with amines or thiols under mild conditions (e.g., DIPEA in DMF at 60°C), making it a versatile intermediate for derivatization .

Q. What analytical methods are used to assess purity and stability?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm).

- TGA/DSC : Thermal stability analysis (decomposition >200°C).

- Karl Fischer Titration : Moisture content assessment for hygroscopic samples .

Advanced Research Questions

Q. How can regioselectivity challenges in derivatizing this compound be addressed?

Computational tools (DFT calculations) predict reactive sites by analyzing partial charges and Fukui indices. Experimentally, directing groups (e.g., Boc-protected amines) or Lewis acids (e.g., ZnCl₂) can modulate selectivity in cross-coupling reactions .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Dose-Response Studies : Validate activity across multiple concentrations (e.g., 1 nM–100 µM).

- Off-Target Screening : Use kinase profiling assays to identify non-specific interactions.

- Structural Analog Comparison : Compare IC₅₀ values with analogs lacking the chloro or tert-butyl groups .

Q. How does this compound interact with biological targets at the molecular level?

Molecular docking (AutoDock Vina) and MD simulations model binding to targets like tyrosine kinases. Key interactions:

- Chloropyrazine forms halogen bonds with catalytic lysine residues.

- Carbamate oxygen hydrogen-bonds to backbone amides .

Q. What methodologies assess the compound’s stability under physiological conditions?

Q. How can computational chemistry guide the design of this compound derivatives with enhanced properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.